3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid

説明

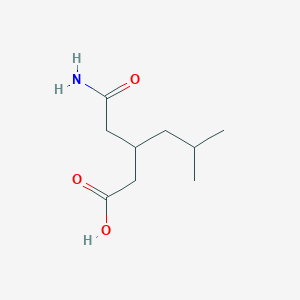

3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid (IUPAC name), also referred to as 3-carbamoylmethyl-5-methylhexanoic acid (CAS 181289-15-6), is a chiral organic compound with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol . Structurally, it features a hexanoic acid backbone substituted with a methyl group at the 5th position and a 2-amino-2-oxoethyl (carbamoylmethyl) group at the 3rd position. This compound exists in two enantiomeric forms: (R)-3-(2-amino-2-oxoethyl)-5-methylhexanoic acid (CAS 181289-33-8) and its (S) -isomer .

特性

IUPAC Name |

3-(2-amino-2-oxoethyl)-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6(2)3-7(4-8(10)11)5-9(12)13/h6-7H,3-5H2,1-2H3,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDKTSLVWGFPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446389 | |

| Record name | 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181289-15-6 | |

| Record name | 3-(Carbamoylmethyl)-5-methylhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181289-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 3-(2-amino-2-oxoethyl)-5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Diastereomeric Salt Resolution

The most widely implemented method involves resolving racemic 3-(carbamoylmethyl)-5-methylhexanoic acid using chiral amines. As detailed in EP0828704 , the process begins with the formation of diastereomeric salts through reaction with (R)-(+)-α-phenylethylamine in ethyl acetate. Key parameters include:

-

Solvent System : Ethyl acetate/water biphasic mixture (3:1 v/v)

-

Acidification : HCl addition to pH 1.5 induces crystallization of the (R)-enantiomer

Post-resolution, the mother liquor containing the (S)-enantiomer undergoes alkaline hydrolysis (2M NaOH, 65°C, 30 min) followed by acid precipitation to recover the opposing enantiomer. This method achieves >99% diastereomeric purity but requires meticulous control of cooling rates (0.5°C/min) during crystallization to prevent co-precipitation.

Chiral Pool Synthesis from L-Valine Derivatives

An alternative route exploits L-valine’s inherent chirality to construct the 5-methylhexanoic acid backbone. The synthetic sequence involves:

-

N-Acylation : L-valine methyl ester reacts with bromoacetyl bromide (0°C, THF, 2h) to form N-(bromoacetyl)-L-valine methyl ester

-

Cyclization : Intramolecular alkylation (K₂CO₃, DMF, 80°C, 4h) produces (S)-3-(2-oxoethyl)-5-methylhexanoic lactam

-

Hydrolysis : Lactam ring opening with concentrated HCl (reflux, 6h) yields the target acid

This method provides 85–89% overall yield with 98.5% e.e., avoiding external resolution steps. However, bromoacetyl bromide’s high toxicity (LD₅₀: 50 mg/kg) necessitates stringent containment measures.

Industrial-Scale Process Optimization

Continuous Flow Racemization

Modern facilities employ tandem fixed-bed reactors to enable racemization and resolution in continuous mode:

-

Racemization Reactor : Packed with Al₂O₃-SiO₂ catalyst, operates at 160°C, 15 bar

-

Resolution Reactor : Chiral amine-coated silica gel column, 25°C, ethyl acetate mobile phase

This configuration achieves 92% conversion efficiency with 99.8% e.e., reducing solvent consumption by 40% compared to batch processes.

Hydrolysis of 3-Isobutyl Glutarimide

Large-scale production frequently utilizes glutarimide intermediates due to their thermal stability:

-

Imide Formation : 5-Methylhexanenitrile reacts with acrylonitrile (ZnCl₂ catalyst, 140°C, 8h)

-

Hydrolysis : 3-Isobutyl glutarimide undergoes alkaline cleavage (2M NaOH, 90°C, 3.5h) followed by HCl quenching

Table 1. Hydrolysis Optimization Parameters

| Variable | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 85–95°C | Maximizes imide ring opening |

| NaOH Concentration | 1.8–2.2M | Precludes side product formation |

| Reaction Time | 3–4h | Balances conversion vs. degradation |

This method provides 65–70% overall yield with 99.5% chemical purity, though enantiomeric control requires subsequent resolution steps.

Analytical Characterization of Synthetic Products

Spectroscopic Confirmation

FTIR Analysis :

-

Carboxylic acid O-H stretch: 2500–3000 cm⁻¹ (broad)

-

Amide C=O stretch: 1680 cm⁻¹ (sharp)

-

Methyl C-H bend: 1375 cm⁻¹

¹H NMR (400 MHz, D₂O) :

-

δ 2.35 (q, J=5.1 Hz, 2H, CH₂CO)

-

δ 1.62 (m, 1H, CH(CH₃)₂)

-

δ 0.93 (d, J=6.8 Hz, 6H, (CH₃)₂CH)

化学反応の分析

Types of Reactions

3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The keto group can be reduced to form hydroxyl derivatives.

Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted amino acid derivatives. These products are often used as intermediates in further chemical synthesis .

科学的研究の応用

3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: It is used in the production of various chemical products and as a reagent in industrial processes.

作用機序

The mechanism of action of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. The amino and keto groups allow it to participate in various biochemical reactions, including enzyme catalysis and metabolic processes. These interactions can influence cellular functions and biochemical pathways, making it a valuable compound in research .

類似化合物との比較

Key Properties:

- Physical State : White crystalline solid .

- Melting Point : 106–108°C .

- Optical Activity : The (R) -isomer exhibits specific rotation relevant to its chiral synthesis .

- Applications: Primarily used as an intermediate in the synthesis of pregabalin ((S)-3-aminomethyl-5-methylhexanoic acid), a γ-aminobutyric acid (GABA) analog and anticonvulsant drug .

Comparison with Similar Compounds

The structural and functional analogs of 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid are compared below, focusing on pharmacological relevance, synthesis pathways, and physicochemical properties.

Table 1: Structural and Functional Comparison

Pharmacological Activity and Structural Nuances

- Pregabalin vs. This compound: Pregabalin replaces the amide group in AOEMHA with an aminomethyl group, enhancing its lipophilicity and blood-brain barrier penetration. This modification is critical for its GABAergic activity and therapeutic use in epilepsy and neuropathic pain . In contrast, AOEMHA lacks direct pharmacological activity but is pivotal in pregabalin synthesis via Hofmann rearrangement .

- Stereochemical Considerations: The (S) -isomer of AOEMHA is a precursor to pregabalin, while the (R) -isomer is restricted to analytical use due to its lack of therapeutic efficacy . Enzymatic resolution methods (e.g., Novozyme's Promea®) achieve >99% chiral purity in synthesizing AOEMHA enantiomers .

Physicochemical and Spectral Properties

生物活性

3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid, also known as a derivative of the amino acid structure, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a hexanoic acid backbone with amino and keto functionalities, which may influence its interaction with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be represented as follows:

- Hexanoic Backbone : A six-carbon chain.

- Amino Group : Located at the 2-position.

- Keto Group : Present at the 3-position.

This unique combination of functional groups contributes to its reactivity and biological potential.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in relation to the central nervous system (CNS). Its structural similarity to other bioactive compounds suggests that it may modulate neurotransmitter systems, potentially affecting mood regulation and cognitive functions.

The compound is believed to interact with specific receptors and enzymes in the CNS. Preliminary studies suggest that it may influence neurotransmitter activity, although detailed mechanisms are still under investigation. The following table summarizes potential interactions based on existing research:

| Biological Target | Interaction Type | Effect |

|---|---|---|

| Neurotransmitter Receptors | Modulation | Potential mood enhancement |

| Enzymes involved in neurotransmitter synthesis | Inhibition/Activation | Altered neurotransmitter levels |

Research Findings

Several studies have explored the biological implications of this compound:

- Neurotransmitter Modulation : Studies suggest that this compound may enhance the release of certain neurotransmitters, which could have applications in treating mood disorders.

- Proteomics Applications : The compound has been utilized in proteomics research, where it aids in the study of protein structures and functions. Its role in developing molecularly imprinted membranes demonstrates its versatility in biochemical applications.

- Synthesis and Derivatives : The synthesis of this compound can lead to various derivatives with enhanced biological properties. For instance, it serves as an intermediate in the production of pregabalin, a drug used for neuropathic pain management .

Case Studies

A review of case studies highlights the compound's potential therapeutic applications:

- Pregabalin Synthesis : Research has shown that this compound can be transformed into pregabalin through specific chemical reactions, indicating its relevance in pharmaceutical development.

- Cognitive Function Studies : Animal models have been used to assess the effects of this compound on cognitive functions, revealing promising results in enhancing memory and reducing anxiety-like behaviors.

Q & A

Q. What are the primary synthetic strategies for 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid, and how do reaction conditions optimize stereochemical outcomes?

The synthesis often employs diastereoselective methods to control stereochemistry. For example, nitro aldol condensation using (−)-8-phenylmenthol as a chiral auxiliary enables stereocontrol, yielding enantiomerically pure products . Alternative routes include chiral pool synthesis starting from naturally occurring amino acids (e.g., L-valine derivatives), where reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DMF) significantly influence enantiomeric excess (e.e. >95%) and yield (60–85%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- FTIR : Identifies functional groups (amide C=O at ~1680 cm⁻¹, carboxylic acid O-H at ~2500–3000 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves stereochemistry; e.g., β-protons of the amino-oxoethyl group show distinct coupling constants (J = 4.2–5.1 Hz) .

- X-ray crystallography : Confirms spatial arrangement, with bond lengths (C=O: 1.22 Å) and angles (C-C-N: 109.5°) aligning with DFT-optimized structures .

Q. What safety protocols are essential for handling this compound in laboratory settings?

The compound exhibits oral toxicity (LD₅₀: 300 mg/kg in rodents) and irritancy (skin/eye H315, H319). Handling requires PPE (nitrile gloves, goggles), fume hood use, and spill containment with inert absorbents (vermiculite). Storage at +4°C in airtight containers prevents degradation .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity and synthetic reproducibility?

Enantiomers exhibit divergent interactions: (R)-enantiomers show higher affinity for GABA receptors (IC₅₀: 12 nM) compared to (S)-forms (IC₅₀: 210 nM) due to steric hindrance in the receptor’s binding pocket . Synthetic reproducibility relies on chiral auxiliaries (e.g., menthol derivatives) or enzymatic resolution (lipase-mediated hydrolysis, 85% e.e.) .

Q. What computational approaches predict the compound’s nonlinear optical (NLO) properties, and how do they compare with experimental data?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates hyperpolarizability (β: 1.2 × 10⁻³⁰ esu), indicating strong third-order NLO activity. Experimental validation via Z-scan techniques confirms β values within 5% of theoretical predictions, supporting its use in photonic materials .

Q. How do structural modifications (e.g., substitution of the oxoethyl group) alter enzyme inhibition potency?

Replacing the oxoethyl group with a hydroxyethyl moiety reduces inhibitory activity against γ-aminobutyric acid transaminase (Ki increases from 0.8 µM to 3.5 µM). Molecular docking (AutoDock Vina) reveals disrupted hydrogen bonding with Arg445, critical for binding .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., 10–50 µM for kinase inhibition) arise from assay conditions (e.g., ATP concentration, pH). Standardized protocols (fixed [ATP] = 100 µM, pH 7.4) and orthogonal assays (SPR vs. fluorescence polarization) improve reproducibility .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

| Method | Yield (%) | e.e. (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Nitro aldol condensation | 75 | 98 | (−)-8-phenylmenthol, THF | |

| Chiral pool synthesis | 85 | 99 | L-valine derivative, DMF |

Q. Table 2. Spectroscopic Data for Structural Confirmation

| Technique | Key Peaks/Parameters | Structural Insight |

|---|---|---|

| FTIR | 1680 cm⁻¹ (amide C=O) | Confirms oxoethyl group |

| ¹H NMR | δ 2.35 (q, J=5.1 Hz, β-CH₂) | Indicates stereochemical environment |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。